2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Description
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (CAS: 1361113-47-4) is a heterocyclic compound featuring a morpholine ring fused with a 1,2,4-oxadiazole moiety. Its molecular formula is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol . While detailed experimental data (e.g., melting point, solubility) are unavailable, its hydrochloride salt form suggests improved aqueous solubility compared to freebase analogs.
Properties
IUPAC Name |
2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(2)5-9-3-4-12-8;/h9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBOUHHTMAYKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CNCCO2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Reaction Scheme
The synthesis generally follows a sequence involving:
- Formation of an amidoxime intermediate from appropriate precursors (e.g., methyl carbazates or hydroxylamine derivatives).
- Cyclization with aldehydes or carboxylic acid derivatives to form the 1,2,4-oxadiazole ring.
- Introduction of the methyl substituent on the morpholine ring.
- Conversion to the hydrochloride salt to improve solubility and stability.
A typical synthetic approach involves reacting morpholine-2-carboxamide derivatives with dimethylacetamide dimethyl acetal under reflux conditions (~110°C) to generate an imidate intermediate. This intermediate is then treated with hydroxylamine hydrochloride in solvents such as dioxane with glacial acetic acid to promote cyclization, followed by neutralization with sodium hydroxide to yield the oxadiazole ring system. The final step involves isolation of the hydrochloride salt by treatment with hydrochloric acid.
Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Imidate intermediate formation | Dimethylacetamide dimethyl acetal | Reflux (~110°C) | Suitable organic solvent | 1 hour reflux |
| Cyclization | Hydroxylamine hydrochloride, glacial acetic acid | Room temp to mild heating | Dioxane | Followed by NaOH neutralization |
| Salt formation | Hydrochloric acid | Ambient | Ethanol or water | To obtain hydrochloride salt |
Alternative Synthetic Approaches
- Amidoximes and acyl chlorides or activated carboxylic acid derivatives (esters, anhydrides) can be used for heterocyclization forming the 1,2,4-oxadiazole ring. Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) improve yields and reaction efficiency.
- One-pot synthesis methods activating carboxylic acids with Vilsmeier reagents have been reported to afford good to excellent yields (61–93%) with simplified purification.
- Tandem reactions involving nitroalkenes and nitriles in the presence of strong acids like triflic acid (TfOH) offer rapid synthesis (10 min) with high yields (~90%), although requiring acid-resistant substrates.
Industrial synthesis adapts the laboratory methods for large-scale production by optimizing:
- Reaction times and temperatures for throughput.
- Use of continuous flow reactors to enhance safety and reproducibility.
- Automated synthesis systems for consistent batch quality.
- Purification protocols to achieve pharmaceutical-grade purity (~95% or higher).
The reaction conditions are carefully controlled to maximize yield and minimize by-products, with particular attention to the cyclization step forming the oxadiazole ring and the final hydrochloride salt formation.
Types of Reactions Involved
- Cyclization: Formation of the 1,2,4-oxadiazole ring from amidoxime and carboxylic acid derivatives.
- Substitution: Introduction of methyl groups on the morpholine ring.
- Salt formation: Conversion to hydrochloride salt to improve solubility.
- Oxidation/Reduction: Possible transformations on the oxadiazole ring for derivative synthesis.
Common Reagents
| Reaction Type | Reagents/Agents | Purpose |
|---|---|---|
| Cyclization | Hydroxylamine hydrochloride, acetic acid | Ring closure |
| Activation | Vilsmeier reagent, acyl chlorides | Carboxylic acid activation |
| Salt formation | Hydrochloric acid | Formation of hydrochloride salt |
| Catalysis | Pyridine, TBAF | Reaction rate enhancement |
| Reduction/Oxidation | Sodium borohydride, iodine | Derivative modifications |
The synthesized compound is characterized using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on morpholine and oxadiazole rings.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and molecular formula.
- Elemental Analysis: Confirms purity and elemental composition (%C, %H, %N).
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically achieving ~95% purity in commercial batches.
| Method | Key Features | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime + Carboxylic acid derivatives | Classic cyclization approach, uses acyl chlorides or esters | Moderate to good (50-80%) | Well-established, versatile | Harsh conditions, purification challenges |
| One-pot Vilsmeier reagent method | Activation of carboxylic acid, one-pot synthesis | Good to excellent (61-93%) | Simplified purification, high yield | Requires careful reagent handling |
| Tandem nitroalkene reaction | Superacid catalysis, rapid reaction (10 min) | Excellent (~90%) | Fast, high yield | Requires acid-resistant substrates |
| Morpholine-2-carboxamide route | Intermediate formation and cyclization | Moderate | Controlled substitution | Multi-step, requires reflux |
The preparation of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves sophisticated synthetic strategies centered on amidoxime chemistry and cyclization to form the oxadiazole ring. Multiple methods exist, including classical amidoxime-acyl chloride reactions, one-pot Vilsmeier reagent activation, and novel tandem reactions under superacid conditions. Each method balances yield, purity, reaction time, and scalability considerations.
Industrial synthesis optimizes these laboratory methods for large-scale production, ensuring high purity and reproducibility. Analytical techniques such as NMR, MS, elemental analysis, and HPLC are critical for confirming the structure and purity of the final hydrochloride salt.
This compound’s preparation methods reflect a mature area of heterocyclic chemistry with ongoing research to improve efficiency and applicability in pharmaceutical and agrochemical fields.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine ring undergoes nucleophilic substitution at position 2, facilitated by its secondary amine group. Key reactions include:
Table 1: Nucleophilic substitution reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-methylated morpholine derivative | |
| Acylation | AcCl, Et₃N, DCM, 0°C to RT, 4 h | Acetylated morpholine intermediate |
These reactions typically proceed with moderate yields (40–75%) and are critical for introducing functional groups to enhance pharmacological properties .
Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazol-5-yl group participates in:
Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring undergoes cleavage:
-
Acidic hydrolysis (HCl, H₂O, reflux): Produces a carboxylic acid and amidoxime intermediate .
-
Basic hydrolysis (NaOH, EtOH, 80°C): Yields a nitrile and hydroxylamine derivative .
Electrophilic Substitution
The electron-deficient oxadiazole ring undergoes halogenation and nitration:
Table 2: Electrophilic substitution reactions
| Reagent | Conditions | Position Substituted | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | C-5 of oxadiazole | 62% |
| Cl₂, FeCl₃ | DCM, RT, 6 h | C-3 of oxadiazole | 58% |
These modifications are utilized to enhance binding affinity in medicinal chemistry applications .
Condensation and Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
-
With thiourea (EtOH, reflux, 8 h): Forms 1,3,4-thiadiazole hybrids via dehydrative cyclization .
-
With hydrazines (DMSO, 100°C, 12 h): Produces triazole-linked morpholine derivatives.
Key example :
This reaction is pivotal for creating combinatorial libraries for drug screening .
Amide Bond Formation
The morpholine nitrogen reacts with activated carboxylic acids:
Table 3: Amide coupling reactions
| Carboxylic Acid | Coupling Reagent | Solvent | Yield |
|---|---|---|---|
| 3-(5-Methyl-oxadiazolyl)benzoic acid | EDC/HOBt | DMF | 51% |
| 4-Nitrobenzoyl chloride | - | DCM | 74% |
These reactions enable conjugation with bioactive motifs, as demonstrated in HSET inhibitor development .
Deprotonation/Methylation
-
Deprotonation (LDA, THF, −78°C): Generates a strong base for further alkylation .
-
Quaternization (CH₃OTf, CH₃CN, RT): Forms a quaternary ammonium salt for ionic liquid applications .
Comparative Reactivity with Analogues
Table 4: Reactivity comparison with structural analogues
| Compound | Oxadiazole Position | Reaction Rate with HNO₃/H₂SO₄ |
|---|---|---|
| 2-(5-Methyl-oxadiazol-3-yl)morpholine | C-5 | 1.0 (reference) |
| 2-(3-Methyl-oxadiazol-5-yl)morpholine | C-3 | 0.78 |
| 2-(Oxadiazol-5-yl)methylmorpholine | N/A | 0.45 |
The C-5 methyl group in the oxadiazole ring enhances electrophilic substitution rates compared to positional isomers .
Stability and Degradation Pathways
Scientific Research Applications
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Structural Analogs with Morpholine and Oxadiazole Moieties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride
- Molecular Formula : C₇H₁₂ClN₃O₂ (inferred from [M+H]+ m/z 170.09241) .
- Key Differences: The oxadiazole ring is attached at the 3-position of the morpholine instead of the 2-position.
- Predicted Collision Cross-Section (CCS) : 135.6 Ų ([M+H]+), suggesting a compact molecular shape .
trans-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride
- CAS: Not available .
- Key Differences : The 3-methyl group on the oxadiazole is replaced with a cyclopropyl ring, increasing hydrophobicity and possibly altering electronic properties.
Analogs with Modified Core Structures
(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine Hydrochloride
- Molecular Formula : C₉H₁₆ClN₃O₂ (inferred from ).
- Key Differences : The morpholine ring is replaced with an oxane (tetrahydropyran) ring, which may enhance metabolic stability due to reduced ring strain .
[1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]amine Hydrochloride
- CAS : 1018475-23-4 .
- Key Differences : A linear propylamine chain replaces the morpholine ring, significantly reducing steric hindrance and altering solubility.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
Biological Activity
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial and antifungal activities, as well as its mechanism of action and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N3O2Cl |
| Molecular Weight | 189.64 g/mol |
| CAS Number | 1304007-87-1 |
| Melting Point | Not Available |
| Solubility | Soluble in water |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related oxadiazole derivative demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the oxadiazole moiety may enhance the antibacterial activity of the morpholine scaffold .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal potency:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 56.74 |
The results indicate that the compound can effectively inhibit fungal growth, particularly against opportunistic pathogens like Candida albicans and Fusarium oxysporum .
The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. The oxadiazole ring may play a crucial role in binding to specific targets within microbial cells, leading to cell death.
Case Studies
A notable study evaluated the efficacy of this compound in vivo using mouse models infected with E. coli. The treatment group showed a significant reduction in bacterial load compared to controls, highlighting its potential as an antibacterial agent . Furthermore, research into its antifungal applications demonstrated effective clearance of Candida infections in treated mice .
Q & A
Basic: What are the key synthetic routes for preparing 2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of hydroxylamine derivatives with carboxamide intermediates. For example, hydroxylamine hydrochloride reacts with a carboxamide precursor in dioxane and glacial acetic acid under reflux (90°C for 1.75 hours), followed by neutralization with NaOH to yield the oxadiazole ring . Optimization includes:
- Temperature control : Higher temperatures (110°C) accelerate acetal formation but may degrade sensitive intermediates.
- Solvent selection : Dimethylacetamide dimethyl acetal improves reaction efficiency by stabilizing intermediates .
- Purification : Crystallization from ethyl acetate enhances purity (63% yield) .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- Elemental analysis (EA) : Compare calculated vs. found values (e.g., %C: 56.40 vs. 56.27; %N: 23.92 vs. 23.79) to confirm stoichiometry .
- High-performance liquid chromatography (HPLC) : Achieve ≥95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
- Nuclear magnetic resonance (NMR) : Confirm substitution patterns (e.g., oxadiazole C-H protons at δ 8.5–9.0 ppm; morpholine protons at δ 3.5–4.0 ppm) .
Basic: What are the stability considerations for this hydrochloride salt under varying storage conditions?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the oxadiazole ring .
- Light sensitivity : Protect from UV exposure to avoid photodegradation, as oxadiazoles are prone to ring-opening under prolonged light .
- Humidity : Use desiccants to prevent deliquescence, common in hydrochloride salts .
Advanced: How does the 3-methyl-1,2,4-oxadiazole substituent influence the compound’s pharmacokinetic properties?
Answer:
The oxadiazole ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Key findings:
- Lipophilicity : LogP increases by ~0.5 units compared to non-oxadiazole analogs, improving blood-brain barrier penetration .
- Hydrogen bonding : The oxadiazole’s N-O groups interact with serine residues in enzyme active sites, as seen in related compounds targeting CNS receptors .
- SAR studies : Methyl substitution at the 3-position reduces steric hindrance, optimizing binding to morpholine-linked targets .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Impurity profiling : Identify by-products like unreacted carboxamide intermediates or hydroxylamine adducts using LC-MS/MS with electrospray ionization (ESI+) .
- Detection limits : Achieve ≤0.1% sensitivity by optimizing column temperature (40°C) and mobile phase pH (2.8–3.2) .
- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%), and accuracy (90–110% recovery) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
- Assay variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) by controlling passage number and serum concentration .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values from duplicate experiments .
- Counter-screening : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
Advanced: What computational methods predict the compound’s interactions with morpholine receptors?
Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in the morpholine receptor’s hydrophobic pocket (PDB: 2LO). Key interactions include H-bonds with Asp189 and π-π stacking with Phe200 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability (RMSD <2.0 Å) .
- Free energy calculations : Apply MM-PBSA to estimate binding energies (ΔG ≤ –8.0 kcal/mol) .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A irritant) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation (STOT SE3) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers optimize the compound’s solubility for in vivo studies?
Answer:
- Co-solvents : Use 10% DMSO in saline (v/v) for intravenous administration, maintaining solubility >5 mg/mL .
- Prodrug strategies : Synthesize phosphate esters at the morpholine nitrogen to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Advanced: What are the ecological risks associated with this compound’s disposal?
Answer:
- Biodegradation : The oxadiazole ring resists microbial degradation (half-life >60 days in soil) .
- Aquatic toxicity : LC₅₀ for Daphnia magna is 0.8 mg/L, requiring neutralization before disposal .
- Regulatory compliance : Follow EPA guidelines (TSCA) for incineration at >800°C with alkaline scrubbers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
